2-fluoro-6-(1H-pyrazol-1-yl)aniline
Overview
Description
2-fluoro-6-(1H-pyrazol-1-yl)aniline is a chemical compound with the molecular formula C9H8FN3 and a molecular weight of 177.18 g/mol It is characterized by the presence of a fluorine atom at the 2-position and a pyrazolyl group at the 6-position of an aniline ring
Preparation Methods
The synthesis of 2-fluoro-6-(1H-pyrazol-1-yl)aniline typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another common method is the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions are usually carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve the use of eco-friendly methodologies, heterogeneous catalytic systems, and microwave-assisted reactions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
2-fluoro-6-(1H-pyrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The fluorine atom and the pyrazolyl group can participate in substitution reactions, often using reagents like halogens or nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Scientific Research Applications
2-fluoro-6-(1H-pyrazol-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-fluoro-6-(1H-pyrazol-1-yl)aniline involves its interaction with molecular targets and pathways within biological systems. The presence of the fluorine atom and the pyrazolyl group allows it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity . This compound may also affect cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
2-fluoro-6-(1H-pyrazol-1-yl)aniline can be compared with other similar compounds, such as:
2-fluoroaniline: Lacks the pyrazolyl group, resulting in different chemical and biological properties.
6-(1H-pyrazol-1-yl)aniline: Lacks the fluorine atom, which affects its reactivity and interactions.
2-chloro-6-(1H-pyrazol-1-yl)aniline: Substitutes chlorine for fluorine, leading to variations in its chemical behavior and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-fluoro-6-pyrazol-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-3-1-4-8(9(7)11)13-6-2-5-12-13/h1-6H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPOPFRDQOQINR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1178057-79-8 | |
Record name | 2-fluoro-6-(1H-pyrazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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